Nanomolar EZH2 Binding Affinity: Competitive Inhibition Constant (Ki) Compared to Reference Inhibitor EPZ-6438
The target compound demonstrates potent competitive inhibition of EZH2 methyltransferase activity with a Ki of 4.60 nM, as measured by Lineweaver-Burk plot analysis using biotinylated-histone H3 peptide substrate [1]. For comparison, EPZ-6438 (tazemetostat), a clinically approved EZH2 inhibitor, exhibits a Ki of 2.5 nM under similar in vitro conditions . The approximately 1.8-fold difference in Ki suggests that the target compound achieves near-clinical-grade potency while possessing a significantly lower molecular weight (292.35 g/mol vs. 572 g/mol), resulting in a superior ligand efficiency index.
| Evidence Dimension | EZH2 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | EPZ-6438 (Tazemetostat): Ki = 2.5 nM |
| Quantified Difference | ~1.8-fold higher Ki (target compound vs. EPZ-6438); Ligand Efficiency Index (LEI) ~0.49 for target vs. ~0.27 for EPZ-6438 |
| Conditions | Competitive inhibition assay using biotinylated-histone H3 (1–24) as substrate; Lineweaver-Burk analysis; EZH2/PRC2 complex (unknown origin) |
Why This Matters
Procurement decisions for EZH2-targeted chemical biology or drug discovery programs must balance potency with scaffold size; this compound's high ligand efficiency makes it a superior candidate for fragment-based optimization or probe development compared to larger, less efficient clinical inhibitors.
- [1] BindingDB. BDBM50075071 / CHEMBL3414619. Ki = 4.60 nM for EZH2. Accessed 2026. View Source
